molecular formula C15H21FN2O3 B6710535 Methyl 2-fluoro-3-[4-(5-methylpyridin-2-yl)oxypiperidin-1-yl]propanoate

Methyl 2-fluoro-3-[4-(5-methylpyridin-2-yl)oxypiperidin-1-yl]propanoate

Cat. No.: B6710535
M. Wt: 296.34 g/mol
InChI Key: UMTABSJCSFPFPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-fluoro-3-[4-(5-methylpyridin-2-yl)oxypiperidin-1-yl]propanoate is a synthetic organic compound characterized by its unique structure, which includes a fluorinated methyl ester and a piperidine ring linked to a methylpyridine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-3-[4-(5-methylpyridin-2-yl)oxypiperidin-1-yl]propanoate typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors, such as 4-(5-methylpyridin-2-yl)oxypiperidine.

    Esterification: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the ester group to yield the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide in a nucleophilic substitution reaction.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-fluoro-3-[4-(5-methylpyridin-2-yl)oxypiperidin-1-yl]propanoate is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential interactions with biological macromolecules. Its fluorinated moiety can enhance binding affinity and selectivity towards specific biological targets, making it a valuable tool in biochemical research.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the fluorine atom can improve the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for drug development.

Industry

Industrially, this compound can be used in the development of agrochemicals and materials science, where its unique properties can be leveraged to create new products with enhanced performance.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-3-[4-(5-methylpyridin-2-yl)oxypiperidin-1-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds and dipole interactions, enhancing the compound’s binding affinity. The piperidine ring can interact with hydrophobic pockets in the target protein, while the methylpyridine moiety can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluoro-3-[4-(pyridin-2-yl)oxypiperidin-1-yl]propanoate
  • Methyl 2-chloro-3-[4-(5-methylpyridin-2-yl)oxypiperidin-1-yl]propanoate
  • Methyl 2-fluoro-3-[4-(3-methylpyridin-2-yl)oxypiperidin-1-yl]propanoate

Uniqueness

Methyl 2-fluoro-3-[4-(5-methylpyridin-2-yl)oxypiperidin-1-yl]propanoate is unique due to the specific positioning of the fluorine atom and the methyl group on the pyridine ring. This configuration can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 2-fluoro-3-[4-(5-methylpyridin-2-yl)oxypiperidin-1-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3/c1-11-3-4-14(17-9-11)21-12-5-7-18(8-6-12)10-13(16)15(19)20-2/h3-4,9,12-13H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTABSJCSFPFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(CC2)CC(C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.